REACTION_SMILES
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[Br:10][CH:11]([C:12](=[O:13])[N:14]=[C:15]=[O:16])[CH2:17][Br:18].[NH2:1][c:2]1[cH:3][cH:4][c:5]([Cl:6])[c:7]([Cl:8])[cH:9]1.[cH:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1>>[NH:1]([c:2]1[cH:3][cH:4][c:5]([Cl:6])[c:7]([Cl:8])[cH:9]1)[C:15]([NH:14][C:12]([CH:11]([Br:10])[CH2:17][Br:18])=[O:13])=[O:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=NC(=O)C(Br)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Cl)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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O=C(NC(=O)C(Br)CBr)Nc1ccc(Cl)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |